N-Methyl-4-phenoxybenzylamine

Description

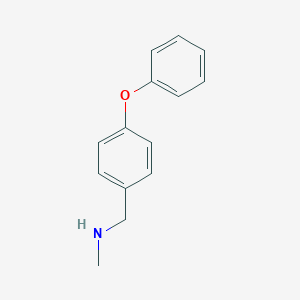

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBKPTGYRUSBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442434 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169943-40-2 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Methyl-4-phenoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for N-Methyl-4-phenoxybenzylamine, a versatile building block in medicinal chemistry and materials science. The document details key synthetic strategies, including reductive amination and a multi-step approach involving nitrile formation and subsequent reduction, followed by N-methylation. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two effective routes:

-

Reductive Amination of 4-Phenoxybenzaldehyde: This is a direct and efficient one-pot or two-step method where 4-phenoxybenzaldehyde is reacted with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Various reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions.

-

Synthesis via 4-Phenoxybenzonitrile: This multi-step pathway involves the initial synthesis of 4-phenoxybenzonitrile from readily available starting materials like phenol and p-chlorobenzonitrile. The nitrile is then reduced to the primary amine, 4-phenoxybenzylamine, which is subsequently methylated to yield the final product.

Below, we explore the detailed experimental protocols and associated data for these pathways.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility and control over the degree of alkylation.[1][2] This method avoids the common issue of over-alkylation often encountered in direct N-alkylation with alkyl halides.[1] The general process involves the formation of an imine from a carbonyl compound and an amine, followed by its reduction.[1][3]

Experimental Protocol: Reductive Amination of 4-Phenoxybenzaldehyde with Methylamine

This protocol is based on established reductive amination procedures.[1][3][4]

Materials:

-

4-Phenoxybenzaldehyde

-

Methylamine (solution in a suitable solvent like THF or methanol, or as a salt like methylamine hydrochloride)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Hydrogen gas with Palladium on carbon (H₂/Pd/C))

-

Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane, or Tetrahydrofuran)

-

Acid catalyst (optional, e.g., Acetic acid)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., methanol).

-

Add a solution of methylamine (1.0-1.2 equivalents). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-4 hours. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Using Sodium Borohydride (NaBH₄): Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.[4][5]

-

Using Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is milder and can be added at the beginning of the reaction (one-pot method). It is particularly effective at selectively reducing the imine in the presence of the aldehyde.[1] Add NaBH₃CN (1.0-1.2 equivalents) to the initial mixture of the aldehyde and amine and stir at room temperature for 12-24 hours. The pH of the reaction is typically maintained between 6 and 7.

-

Using Catalytic Hydrogenation (H₂/Pd/C): After imine formation, transfer the reaction mixture to a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir vigorously at room temperature until the reaction is complete, as indicated by the cessation of hydrogen uptake.[6][7]

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any remaining reducing agent.

-

If the solvent is water-miscible, it can be removed under reduced pressure.

-

Make the aqueous solution basic by adding a suitable base (e.g., NaOH solution) to a pH of >10 to ensure the amine product is in its free base form.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Quantitative Data for Reductive Amination

| Parameter | Sodium Borohydride | Sodium Cyanoborohydride | Catalytic Hydrogenation |

| Typical Yield | 70-85% | 75-90% | >90% |

| Reaction Time | 2-12 hours (reduction step) | 12-24 hours (one-pot) | 4-16 hours |

| Selectivity | Good; may reduce unreacted aldehyde if added too early.[1] | Excellent for imines over carbonyls.[1] | Excellent; requires specialized equipment. |

| Safety Concerns | Flammable hydrogen gas evolution on quenching. | Highly toxic cyanide gas evolution if acidified. | Handling of flammable hydrogen gas and pyrophoric catalyst. |

Note: Yields are estimates based on typical reductive amination reactions and may vary depending on specific reaction conditions and scale.

Pathway 2: Synthesis via 4-Phenoxybenzonitrile

This pathway involves an initial nucleophilic aromatic substitution to form a diaryl ether, followed by reduction of the nitrile group and subsequent N-methylation.

Step 1: Synthesis of 4-Phenoxybenzonitrile

This step is an adaptation of the synthesis of 4-(4-methylphenoxy)benzonitrile.[8] It involves the reaction of a phenoxide with an activated aryl halide.

Materials:

-

Phenol

-

p-Chlorobenzonitrile

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Toluene (if using KOH for azeotropic water removal)

Procedure using Sodium Hydride:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) portion-wise with stirring.

-

Prepare a solution of phenol (1.0-1.1 equivalents) in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at room temperature to ensure complete formation of sodium phenoxide.

-

Add p-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 130-150 °C and maintain for 1-4 hours.[8] Monitor the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.

-

A precipitate of 4-phenoxybenzonitrile will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[8]

| Parameter | Value |

| Typical Yield | >90%[8] |

| Purity (post-recrystallization) | >99%[8] |

| Reaction Time | 1-4 hours[8] |

Step 2: Reduction of 4-Phenoxybenzonitrile to 4-Phenoxybenzylamine

The nitrile group is reduced to a primary amine using a strong reducing agent or catalytic hydrogenation.

Materials:

-

4-Phenoxybenzonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether for LiAlH₄; Ethanol or Methanol for catalytic hydrogenation)

-

Ammonia (for catalytic hydrogenation to suppress secondary amine formation)[9]

Procedure using Catalytic Hydrogenation:

-

In a high-pressure hydrogenation vessel, charge 4-phenoxybenzonitrile, a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel or a similar nickel catalyst.[9][10]

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature.

-

Stir the reaction mixture vigorously until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-phenoxybenzylamine.

-

Purify by distillation under vacuum or by conversion to a hydrochloride salt.

Step 3: N-Methylation of 4-Phenoxybenzylamine

The final step is the methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formic acid and formaldehyde.[7]

Materials:

-

4-Phenoxybenzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

Procedure:

-

To a round-bottom flask, add 4-phenoxybenzylamine (1 equivalent).

-

Add formic acid (2-3 equivalents) and formaldehyde solution (2-3 equivalents).

-

Heat the mixture to reflux (around 100 °C) for 4-8 hours. The reaction progress can be monitored by the evolution of carbon dioxide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Make the solution strongly basic (pH > 10) by the careful addition of a concentrated NaOH or KOH solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify as needed by column chromatography or vacuum distillation.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Caption: Reductive amination pathway for this compound.

Caption: Multi-step synthesis of this compound.

Conclusion

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. ias.ac.in [ias.ac.in]

- 6. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 9. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 10. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]

N-Methyl-4-phenoxybenzylamine: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-phenoxybenzylamine is a secondary amine belonging to the benzylamine class of organic compounds. Its structure, characterized by a central benzylamine core with a phenoxy substituent at the 4-position of the benzyl ring and a methyl group on the nitrogen atom, suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the physicochemical properties, potential synthetic routes, and predicted biological activity of this compound, drawing upon available data for the compound and its structural analogs. The information is presented to support further research and development efforts involving this molecule.

Physicochemical Properties

While experimental data for some physicochemical properties of this compound are not extensively reported in the public domain, a combination of database information and computational predictions allows for a comprehensive profile. The hydrochloride salt of a similar compound, 4-(4-Methylphenoxy)benzylamine, is noted to have enhanced solubility in polar solvents and stability under refrigerated conditions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(4-phenoxyphenyl)methanamine | PubChem |

| CAS Number | 169943-40-2 | PubChem |

| Molecular Formula | C₁₄H₁₅NO | PubChem |

| Molecular Weight | 213.27 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A plausible and widely utilized method for the synthesis of this compound is the reductive amination of 4-phenoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.

Materials:

-

4-Phenoxybenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or Titanium(IV) isopropoxide/NaBH₄)

-

Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

-

Acetic acid (catalyst, optional)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Solvents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

-

Imine Formation: Dissolve 4-phenoxybenzaldehyde in an anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer. Add a solution of methylamine (typically 1.1 to 1.5 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add the chosen reducing agent (e.g., sodium borohydride, typically 1.5 to 2.0 equivalents) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. If the solvent is immiscible with water (e.g., DCM or DCE), separate the organic layer. If a water-miscible solvent was used (e.g., methanol), remove the solvent under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Determination of Physicochemical Properties

Standard experimental protocols for determining key physicochemical properties include:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Determined by distillation at a specific pressure.

-

Solubility: Assessed by dissolving the compound in various solvents at a known concentration and temperature, often quantified by techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method or estimated by reversed-phase HPLC.

Potential Biological Activity and Signaling Pathway

Based on the biological activity of structurally related compounds, this compound is predicted to be an inhibitor of monoamine oxidases (MAOs).[1] MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[2] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-Parkinson's disease drugs.[2]

A study on 4-(O-Benzylphenoxy)-N-methylbutylamine, a compound with a similar pharmacophore, demonstrated its ability to inhibit both MAO-A and MAO-B.[1] Specifically, it was found to be a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B.[1]

Proposed Signaling Pathway: Monoamine Oxidase Inhibition

The diagram below illustrates the proposed mechanism of action for this compound as a monoamine oxidase inhibitor.

Caption: Proposed mechanism of this compound as a monoamine oxidase inhibitor.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activity of this compound, with a focus on its potential as a monoamine oxidase inhibitor.

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound presents as a molecule of interest for further investigation in the field of medicinal chemistry. The predicted physicochemical properties and established synthetic routes provide a solid foundation for its preparation and characterization. The potential for this compound to act as a monoamine oxidase inhibitor, based on the activity of structural analogs, offers a compelling rationale for its biological evaluation. The experimental protocols and workflows outlined in this guide are intended to facilitate future research into the therapeutic potential of this compound.

References

Technical Guide: N-Methyl-4-phenoxybenzylamine (CAS No. 169943-40-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-phenoxybenzylamine is a secondary amine belonging to the benzylamine class of organic compounds. Its structure, featuring a flexible phenoxy ether linkage and a methylated amine, suggests its potential as a versatile scaffold in medicinal chemistry. While specific research on this compound is limited, analysis of structurally related molecules indicates its potential as a modulator of key biological targets, including enzymes and receptors. This document provides a comprehensive overview of its known properties, a plausible synthetic route with detailed protocols, and an exploration of its potential biological activities based on available scientific literature.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 169943-40-2 | - |

| Molecular Formula | C₁₄H₁₅NO | - |

| Molecular Weight | 213.28 g/mol | - |

| Boiling Point | 311.2 ± 25.0 °C at 760 mmHg | - |

| Density | 1.057 g/cm³ | - |

| Flash Point | 128.2 °C | - |

| Refractive Index | 1.567 | - |

Synthesis

A likely and efficient synthetic pathway for this compound involves a two-step process starting from 4-phenoxybenzaldehyde and methylamine via reductive amination. This method is widely used for the preparation of N-alkylated amines.

Synthetic Workflow

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 4-phenoxybenzaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

4-Phenoxybenzaldehyde

-

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 equivalent) in 1,2-dichloroethane (DCE).

-

Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) to the stirred solution of the aldehyde. If using methylamine hydrochloride, a base such as triethylamine (1.1 equivalents) should be added to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Potential Biological Activity

While no direct biological studies on this compound have been identified, its structural similarity to known bioactive molecules suggests potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition

Structurally similar compounds, such as 4-(O-benzylphenoxy)-N-methylalkylamines, have been identified as inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease drugs.

The potential mechanism of action is illustrated below:

Caption: Potential mechanism of action via MAO inhibition.

G Protein-Coupled Receptor (GPCR) and Kinase Modulation

The 4-phenoxybenzylamine scaffold is recognized in medicinal chemistry as a versatile building block for the synthesis of small molecule inhibitors targeting G protein-coupled receptors (GPCRs) and kinases. These protein families are implicated in a vast array of cellular signaling pathways and are prominent drug targets. While phenoxybenzamine, a different molecule, acts as an irreversible antagonist at certain GPCRs, it is plausible that this compound could serve as a ligand for these receptor types. Further screening and biological assays would be necessary to confirm any such activity.

The logical relationship for its potential role as a GPCR or kinase inhibitor is outlined below:

Caption: Logical flow of potential GPCR or kinase modulation.

Conclusion

This compound is a compound with interesting potential for drug discovery and development. While direct biological data is currently lacking, its physicochemical properties are defined, and a reliable synthetic route is readily devisable. Based on the activity of structurally related compounds, future research into its potential as a monoamine oxidase inhibitor, or as a ligand for GPCRs and kinases, is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to initiate further investigation into the therapeutic potential of this molecule.

Technical Guide: N-Methyl-4-phenoxybenzylamine

Introduction and IUPAC Nomenclature

N-Methyl-4-phenoxybenzylamine is a secondary amine featuring a benzylamine core structure. A methyl group is substituted on the nitrogen atom, and a phenoxy group is attached at the para (4-position) of the benzyl ring. This compound serves as a valuable intermediate in organic synthesis and a scaffold for medicinal chemistry research.

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methyl-1-(4-phenoxyphenyl)methanamine [1].

Physicochemical Properties

The key computed physicochemical properties of N-methyl-1-(4-phenoxyphenyl)methanamine are summarized below. These properties are essential for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(4-phenoxyphenyl)methanamine | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 169943-40-2 | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 213.115364102 Da | [1] |

| Topological Polar Surface Area | 21.3 Ų | [1] |

Synthesis and Experimental Protocols

N-methyl-1-(4-phenoxyphenyl)methanamine can be synthesized through several established organic chemistry methodologies. The two most common and effective routes are the direct N-alkylation of a precursor amine and the reductive amination of a precursor aldehyde.

Synthesis Route 1: Reductive Amination of 4-Phenoxybenzaldehyde

This approach involves the reaction of 4-phenoxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. This method is highly versatile and generally provides good yields[2][3].

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.0-1.2 eq; often as a solution in a solvent like THF or ethanol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction may be gently heated if required and can be monitored by TLC or GC-MS.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture[3]. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used[2].

-

Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methyl-1-(4-phenoxyphenyl)methanamine.

Synthesis Route 2: N-Alkylation of 4-Phenoxybenzylamine

This method involves the direct methylation of the primary amine, 4-phenoxybenzylamine, using a methylating agent. This is a straightforward SN2 reaction, though care must be taken to control the stoichiometry to minimize over-alkylation to the tertiary amine[4].

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: Dissolve 4-phenoxybenzylamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution) to the mixture to deprotonate the amine.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.0-1.1 eq) or dimethyl sulfate, dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-18 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, filter off the base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to isolate N-methyl-1-(4-phenoxyphenyl)methanamine.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-methyl-1-(4-phenoxyphenyl)methanamine is not extensively published, the activity of structurally related compounds provides valuable insights for drug development professionals.

-

Monoamine Oxidase (MAO) Inhibition: Structurally similar compounds, such as 4-(O-benzylphenoxy)-N-methylalkylamines, are known inhibitors of monoamine oxidase (MAO), particularly MAO-A[5]. MAO enzymes are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.

-

Adrenergic Receptor Modulation: The related compound Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, used to treat hypertension[6]. This suggests that the phenoxybenzylamine scaffold may interact with adrenergic signaling pathways.

These precedents suggest that N-methyl-1-(4-phenoxyphenyl)methanamine warrants investigation as a potential modulator of central nervous system targets.

References

- 1. N-Methyl-1-(4-phenoxyphenyl)methanamine | C14H15NO | CID 10608640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 4-Phenoxybenzylamine | High-Purity Reagent | RUO [benchchem.com]

- 5. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

"solubility and stability of N-Methyl-4-phenoxybenzylamine"

An In-depth Technical Guide on the Solubility and Stability of N-Methyl-4-phenoxybenzylamine

Introduction

This compound is a derivative of benzylamine with a phenoxy group at the 4-position of the benzene ring and a methyl group on the amine nitrogen. Its structural features, including the aromatic rings and the secondary amine, suggest its potential utility as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. An understanding of its solubility and stability is paramount for its handling, formulation, and development in any research or commercial application.

This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, drawing comparisons with its unmethylated analogue. It also outlines detailed experimental protocols for determining its solubility and stability profile.

Physicochemical Properties

The introduction of a methyl group to the amine nitrogen of 4-phenoxybenzylamine is expected to slightly increase its lipophilicity and may influence its basicity and, consequently, its aqueous solubility at different pH values.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Comparison |

| Molecular Formula | C₁₄H₁₅NO | Based on chemical structure. |

| Molecular Weight | 213.28 g/mol | Calculated from the molecular formula. |

| Predicted LogP | ~3.0 - 3.5 | The addition of a methyl group generally increases the LogP value compared to the primary amine, suggesting higher lipophilicity. The LogP of the 4-methylphenoxy analogue is ~2.8.[1] |

| Predicted pKa | ~9 - 10 | Secondary amines typically have pKa values in this range. This is a critical parameter for pH-dependent solubility. |

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-based applications. Based on its structure, it is expected to be soluble in organic solvents and have limited aqueous solubility, which will be pH-dependent.

3.1. Predicted Solubility in Organic Solvents

This compound is anticipated to be soluble in a range of organic solvents. The unmethylated analogue, 4-(4-methylphenoxy)benzylamine, shows moderate solubility in ethanol and DMSO.[1]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Ethanol | Soluble | Polar protic solvent. |

| Methanol | Soluble | Polar protic solvent. |

| Dichloromethane (DCM) | Soluble | Non-polar aprotic solvent. |

| Acetonitrile | Soluble | Aprotic polar solvent. |

3.2. Aqueous Solubility

The aqueous solubility of this compound is expected to be low but will increase at acidic pH due to the protonation of the secondary amine to form a more soluble salt. The hydrochloride salt of the analogue, 4-(4-methylphenoxy)benzylamine, demonstrates significantly enhanced aqueous solubility compared to its free base form.[1]

Table 3: Aqueous Solubility of the Analogue, 4-(4-Methylphenoxy)benzylamine

| Form | Aqueous Solubility |

| Free Base | 8 mg/mL |

| Hydrochloride Salt | 45 mg/mL |

| (Data for 4-(4-methylphenoxy)benzylamine)[1] |

Stability Profile

The stability of this compound is crucial for its storage and handling. The primary concerns for its degradation are oxidation of the benzylamine moiety and potential hydrolysis of the ether linkage under extreme conditions.

4.1. Thermal Stability

Benzylamine derivatives can be susceptible to thermal degradation at elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool and dark place. The hydrochloride salt of 4-(4-methylphenoxy)benzylamine is reported to be stable at 2–8°C.[1]

4.2. pH Stability

The stability of this compound is likely to be pH-dependent. At acidic pH, the protonated amine may be less susceptible to oxidation. However, extreme acidic or alkaline conditions could promote the hydrolysis of the ether bond over time.

4.3. Oxidative Stability

The benzylamine functional group is known to be prone to oxidation.[2] This can be mitigated by storing the compound under an inert atmosphere (e.g., nitrogen or argon) and by avoiding contact with oxidizing agents. The hydrochloride salt of the analogue, 4-(4-methylphenoxy)benzylamine, is reported to resist oxidative degradation, with a t₉₀ of 24 months at 25°C.[1]

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

5.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

5.2. Forced Degradation Study

This study is designed to identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24, and 48 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining this compound and to detect the formation of any degradation products.

Visualizations

6.1. Synthesis Pathway

The synthesis of this compound can be conceptually derived from the synthesis of its unmethylated analogue, followed by N-methylation.

Caption: Proposed synthesis of this compound.

6.2. Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data for the solubility and stability of this compound is limited, an informed prediction can be made based on its chemical structure and data from the closely related compound, 4-(4-methylphenoxy)benzylamine. It is anticipated to be soluble in common organic solvents with pH-dependent aqueous solubility. The primary stability concerns are oxidative and thermal degradation. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters, which is essential for the successful application of this compound in research and development.

References

An Exploratory Technical Guide to the Potential Research Applications of N-Methyl-4-phenoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-phenoxybenzylamine is a secondary amine featuring a core structure that combines a benzylamine moiety with a phenoxy group. While direct research on this specific molecule is limited, its structural similarity to a range of biologically active compounds suggests a rich potential for investigation in several areas of pharmacology and medicinal chemistry. This guide synthesizes information from analogous structures to propose potential research applications, hypothetical synthesis protocols, and experimental workflows for this compound. The primary focus will be on its potential as a modulator of monoamine oxidase (MAO), based on the known activity of structurally related compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes commonly used for analogous compounds. A plausible and efficient method is a two-step process involving an initial nucleophilic aromatic substitution to form the diaryl ether, followed by reductive amination to introduce the N-methylbenzylamine functionality.

Hypothetical Synthesis Protocol

Step 1: Synthesis of 4-phenoxybenzonitrile

A common method for forming the diaryl ether linkage is through a nucleophilic aromatic substitution reaction. This can be achieved by reacting a phenoxide with an activated aryl halide or nitrile.

-

Materials: Phenol, 4-fluorobenzonitrile (or 4-chlorobenzonitrile), potassium carbonate (K₂CO₃), and a polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

To a solution of phenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature to facilitate the formation of the potassium phenoxide salt.

-

Add 4-fluorobenzonitrile to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenoxybenzonitrile.

-

Step 2: Reductive Amination to this compound

The nitrile group of 4-phenoxybenzonitrile can be reduced to a primary amine, which can then be methylated in a one-pot reaction or in a subsequent step.

-

Materials: 4-phenoxybenzonitrile, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation), and a methylating agent (e.g., formaldehyde followed by a reducing agent like sodium triacetoxyborohydride for Eschweiler-Clarke reaction).

-

Procedure (Illustrative using catalytic hydrogenation followed by N-alkylation):

-

Dissolve 4-phenoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).

-

Filter the catalyst and concentrate the filtrate to obtain 4-phenoxybenzylamine.

-

For N-methylation, the resulting 4-phenoxybenzylamine can be reacted with an alkyl halide like methyl iodide in the presence of a base.[1]

-

Alternatively, direct N-methylation of a primary amine can be achieved via reductive amination with formaldehyde.

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Applications

The structural motifs within this compound are present in several classes of pharmacologically active molecules. This suggests that its research applications could be diverse, with a primary focus on neurology and oncology.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[2][3]

The structural analog, 4-(O-benzylphenoxy)-N-methylbutylamine (Bifemelane), is a known inhibitor of both MAO-A and MAO-B.[4] It exhibits competitive inhibition of MAO-A and non-competitive inhibition of MAO-B.[4] This precedent strongly suggests that this compound could also possess MAO inhibitory activity.

Table 1: MAO Inhibitory Activity of Bifemelane and Related Analogs

| Compound | Target | Inhibition Type | Kᵢ (µM) | Source |

| Bifemelane | MAO-A | Competitive | 4.20 | [4] |

| Bifemelane | MAO-B | Non-competitive | 46.0 | [4] |

| BP-N-methylethylamine | MAO-B | Competitive | - | [4] |

| BP-N-methylpropylamine | MAO-B | Competitive | - | [4] |

| BP-N-methylpentanylamine | MAO-B | Non-competitive | - | [4] |

Data extracted from a study on human brain synaptosomes.[4]

Research into this compound could involve:

-

Screening for inhibitory activity against both MAO-A and MAO-B.

-

Determining the mode of inhibition (competitive, non-competitive, or irreversible).

-

Investigating its selectivity for MAO-A versus MAO-B, which is a critical factor for therapeutic applications.[3]

Caption: Proposed inhibitory action on the MAO-A signaling pathway.

Adrenergic Receptor Modulation

Phenoxybenzamine is a well-known irreversible antagonist of alpha-adrenergic receptors.[5] Although this compound has a significantly different structure, the presence of the phenoxybenzyl moiety suggests a potential, albeit likely different, interaction with adrenergic receptors. Structure-activity relationship studies on phenoxybenzamine-related compounds have shown that modifications to the phenoxy and benzyl groups can significantly alter potency and selectivity for α₁- and α₂-adrenoceptors.[5]

Potential research directions include:

-

Binding assays to determine affinity for various adrenergic receptor subtypes.

-

Functional assays to characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

Kinase Inhibition

The phenoxyaniline scaffold is a common feature in a variety of kinase inhibitors.[6] For instance, derivatives of 3-cyano-4-(phenoxyanilino)quinoline are potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway.[6] While this compound is not a phenoxyaniline, the diaryl ether linkage is a key structural component. This suggests that it could serve as a scaffold for the development of novel kinase inhibitors.

Research in this area could involve:

-

Screening against a panel of kinases to identify potential targets.

-

Structure-based drug design to modify the core structure to improve potency and selectivity.

Experimental Protocols

In Vitro Fluorometric MAO Inhibition Assay

This protocol provides a general framework for assessing the MAO inhibitory activity of this compound using a commercially available kit that measures the production of hydrogen peroxide (H₂O₂).[7]

-

Reagent Preparation:

-

Compound Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a 96-well black plate.

-

Include necessary controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[3]

-

Pre-incubate the plate with the MAO enzyme and test compounds for a specified time (e.g., 15 minutes at 37°C).[7]

-

Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[7]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Conclusion

While this compound remains a largely uncharacterized compound, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenue for research appears to be its potential as a monoamine oxidase inhibitor, given the known activity of Bifemelane. Further exploration of its effects on adrenergic receptors and as a scaffold for kinase inhibitors is also warranted. The synthetic and experimental protocols outlined in this guide provide a foundational framework for initiating research into the pharmacological profile of this compound.

References

- 1. 4-Phenoxybenzylamine | High-Purity Reagent | RUO [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

"biological activity of phenoxybenzylamine derivatives"

An In-depth Technical Guide on the Biological Activity of Phenoxybenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine (PB) is a well-established pharmacological agent known for its irreversible, non-selective antagonism of alpha-adrenergic receptors.[1] Chemically classified as a haloalkylamine, it covalently binds to and blocks both α1 and α2 adrenoceptors, leading to long-lasting vasodilation and a subsequent reduction in blood pressure.[2] This activity has made it a cornerstone in the management of hypertensive crises associated with pheochromocytoma.[3] The unique, irreversible nature of its binding has spurred interest in developing derivatives of the core phenoxybenzylamine structure. Researchers have explored structural modifications to enhance receptor selectivity, investigate new therapeutic applications, and elucidate structure-activity relationships (SAR). This guide provides a comprehensive overview of the biological activities of phenoxybenzylamine and its derivatives, focusing on adrenergic receptor antagonism, and exploring potential anticancer and antimicrobial properties, supported by detailed experimental protocols and pathway visualizations.

Adrenergic Receptor Antagonism

The primary and most well-characterized biological activity of phenoxybenzylamine derivatives is the blockade of adrenergic receptors. This interaction is notable for its irreversible nature, which results from the formation of a stable covalent bond with the receptor.

Mechanism of Action and Signaling Pathway

Phenoxybenzamine and its active derivatives function as non-competitive antagonists at α-adrenergic receptors. The molecule undergoes an internal cyclization reaction to form a highly reactive ethyleniminium intermediate, which then alkylates a nucleophilic residue, such as a cysteine, within the receptor's binding pocket.[4]

Specifically, at the α1-adrenoceptor, which is a Gq-protein-coupled receptor, this irreversible binding prevents the endogenous agonists norepinephrine and epinephrine from activating their downstream signaling cascade. The blockade of the Gq protein activation inhibits phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The resulting decrease in intracellular IP3 levels prevents the release of calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle relaxation and vasodilation.

Quantitative Data: Adrenoceptor Affinity

Structure-activity relationship studies have generated derivatives with varying potencies and selectivities. The antagonist affinity is often expressed as the pIC50 value, which is the negative logarithm of the concentration required to inhibit 50% of the maximal response. Higher pIC50 values indicate greater potency.

| Compound | Description | α1-Adrenoceptor pIC50 | Reference |

| Phenoxybenzamine (PB) | Parent Compound | 7.27 | [1] |

| Compound 14 | Benzyl series with a 2-ethoxyphenoxy moiety | 7.17 | [1] |

| Compound 15 | Benzyl series with a 2-i-propoxyphenoxy moiety | 7.06 | [1] |

| Compound 13 | Lacks substituents on phenoxy and oxyamino groups | Moderate α1 selectivity | [1] |

| Compound 18 | Lacks substituents on phenoxy and oxyamino groups | Moderate α1 selectivity | [1] |

Table 1: α1-Adrenoceptor Antagonist Affinity of Phenoxybenzamine and Related β-Chloroethylamine Derivatives. Data derived from studies on rat vas deferens.[1]

Experimental Protocol: α-Adrenoceptor Antagonism Assay (Isolated Tissue)

This protocol outlines a method for evaluating the α-adrenoceptor antagonist activity of test compounds using isolated rat vas deferens, based on methodologies described in the literature.[1]

1. Tissue Preparation: a. Humanely euthanize male CD rats and dissect the vasa deferentia. b. Clean the tissues of adhering fat and connective tissue. c. Isolate the epididymal and prostatic portions for specific subtype analysis. d. Suspend the tissues in a 10 mL organ bath containing Krebs solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture. e. Apply a resting tension of 0.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

2. Experimental Procedure: a. Record isometric contractions using a force-displacement transducer connected to a data acquisition system. b. Obtain a cumulative concentration-response curve for a standard α1-agonist (e.g., norepinephrine). c. Wash the tissue repeatedly until the response returns to baseline. d. Incubate the tissue with the test phenoxybenzylamine derivative (or vehicle control) for a set period (e.g., 30-60 minutes). This allows the irreversible binding to occur. e. After incubation, wash the tissue thoroughly to remove any unbound antagonist. f. Obtain a second cumulative concentration-response curve for the α1-agonist.

3. Data Analysis: a. Compare the agonist concentration-response curves before and after antagonist incubation. b. An irreversible antagonist will cause a non-parallel shift to the right in the concentration-response curve and a depression of the maximum response. c. Calculate the pIC50 value from the inhibition curves to quantify the antagonist's potency.[1]

Anticancer Activity

The search for novel therapeutic agents has led to the screening of diverse chemical libraries, including phenoxazine and other heterocyclic derivatives, for anticancer properties.[5][6] While specific data on phenoxybenzylamine derivatives is limited, the general workflows and assays used in this field are applicable for evaluating their potential cytotoxic and antiproliferative effects.

General Workflow for Anticancer Drug Screening

The discovery of potential anticancer agents follows a standardized workflow, beginning with synthesis and progressing through various stages of in vitro and in vivo evaluation to identify promising lead compounds.

Quantitative Data: Illustrative Cytotoxicity of Heterocyclic Compounds

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency, representing the concentration required to inhibit a biological process (such as cell proliferation) by 50%.[7] Lower IC50 values indicate higher cytotoxic potency. The following table presents illustrative data from various novel heterocyclic compounds to demonstrate how such data is typically reported.

| Compound Class | Compound Example | Cancer Cell Line | IC50 Value (µM) | Reference |

| Phenanthridine | Compound 8a | MCF-7 (Breast) | 0.28 | [8] |

| Benzo[a]pyrano[2,3-c]phenazine | Compound 6{1,2,1,9} | HepG2 (Liver) | 6.71 | [6] |

| Phenanthrene-based Tylophorine | Compound 9 | H460 (Lung) | 6.1 | [9] |

| Benzophenanthridine | Compound 2j | Jurkat (Leukemia) | 0.52 | [10] |

| 2-Phenazinamine | Compound 4 | K562 (Leukemia) | Potent (Comparable to Cisplatin) | [5] |

Table 2: Illustrative IC50 Values of Various Heterocyclic Derivatives Against Human Cancer Cell Lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening potential anticancer compounds.[5][11]

1. Cell Culture and Seeding: a. Culture the desired human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK-293T) under standard conditions (e.g., 37°C, 5% CO2). b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a series of dilutions of the test compounds in culture medium. b. After the 24-hour attachment period, remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells. c. Incubate the plates for a specified duration (e.g., 48 or 72 hours).[12]

3. MTT Assay Procedure: a. Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plates for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals. c. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. d. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal properties.[13][14] Derivatives of various heterocyclic systems are frequently evaluated for such activity.

General Workflow for Antimicrobial Susceptibility Testing

The primary goal of in vitro antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[15]

Quantitative Data: Illustrative Antimicrobial Activity

The following table provides examples of MIC values for novel heterocyclic compounds against various pathogenic microbes, illustrating the typical presentation of antimicrobial screening data.

| Compound Class | Compound Example | Microbial Strain | MIC Value (µg/mL) | Reference |

| Quinoxaline Analogue | Compound 5p | S. aureus | 4-16 | [16] |

| Quinoxaline Analogue | Compound 5p | E. coli | 4-32 | [16] |

| Carbazole Derivative | Compound 2 | S. aureus ATCC 29213 | 30 | [17] |

| Carbazole Derivative | Compound 2 | S. pyogenes | 40 | [17] |

| Benzamidine Analogue | Novel Benzamidine Analogues | Periodontal Pathogens | 31.25-125 | [18] |

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Values of Novel Heterocyclic Antimicrobial Agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a potential antimicrobial agent.[18]

1. Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final volume in each well should be 50 or 100 µL. c. Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. d. Set up control wells: a positive control (medium + inoculum, no compound) and a negative control (medium only).

2. Inoculation and Incubation: a. Add the standardized microbial inoculum to each well (except the negative control), bringing the total volume to 100 or 200 µL. b. Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

3. Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates microbial growth. b. The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15] c. (Optional) To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from each clear well onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar after further incubation.

Conclusion

Phenoxybenzylamine derivatives represent a chemical class with well-defined, potent, and irreversible α-adrenergic blocking activity. Structure-activity relationship studies have successfully identified novel analogues with affinities comparable to the parent compound, offering tools for further receptor characterization.[1] While the primary focus has been on adrenergic antagonism, the established workflows for anticancer and antimicrobial screening provide a clear roadmap for exploring the broader therapeutic potential of this chemical scaffold. The systematic application of in vitro cytotoxicity and antimicrobial susceptibility assays, followed by mechanistic studies, will be crucial in determining whether phenoxybenzylamine derivatives can be developed into lead compounds for other disease indications beyond their classical use in managing pheochromocytoma. Future research should focus on synthesizing and screening a targeted library of these derivatives to generate the quantitative data needed to assess their potential in oncology and infectious disease.

References

- 1. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. idexx.dk [idexx.dk]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-4-phenoxybenzylamine: A Technical Whitepaper on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

N-Methyl-4-phenoxybenzylamine is a molecule of interest within the broader class of phenoxybenzylamine derivatives. While direct pharmacological data for this specific compound is not publicly available, its structural similarity to well-characterized neuroactive compounds allows for the formulation of several compelling hypotheses regarding its mechanism of action. This document outlines these hypotheses, drawing on structure-activity relationships of related molecules. The primary hypothesized mechanisms include modulation of adrenergic pathways and inhibition of monoamine oxidase. This whitepaper provides a theoretical framework, quantitative data from analogous compounds, and detailed hypothetical experimental protocols to guide future research and drug development efforts.

Introduction

The phenoxybenzylamine scaffold is a privileged structure in neuropharmacology, giving rise to compounds with a range of activities. The prototypical agent, phenoxybenzamine, is a potent and irreversible antagonist of alpha-adrenergic receptors.[1][2][3] Variations on this scaffold, including alterations to the substituent on the phenoxy ring and the nature of the amine, have yielded compounds with diverse pharmacological profiles. This compound, featuring a methyl group on the benzylamine nitrogen and an unsubstituted phenoxy ring at the 4-position, represents an unexplored entity within this chemical space. This document will explore its potential pharmacology by analogy to structurally related compounds.

Hypothesized Mechanisms of Action

Based on the pharmacology of structurally similar molecules, two primary mechanisms of action are proposed for this compound:

-

Hypothesis 1: Adrenergic Receptor Antagonism: The core phenoxybenzylamine structure is strongly associated with alpha-adrenergic receptor blockade.[4][5] It is hypothesized that this compound may act as an antagonist at α1 and/or α2-adrenergic receptors.

-

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition: The presence of an N-methylbenzylamine moiety suggests a potential interaction with monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters. A structurally related compound, 4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane), is a known MAO inhibitor.[1]

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for these hypotheses, the following tables summarize the binding affinities and inhibitory constants of relevant analogous compounds.

Table 1: Adrenergic Receptor Antagonism of Phenoxybenzamine and Related Compounds

| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| Phenoxybenzamine | α1-adrenoceptor | Antagonist Activity (pIC50) | 7.27 | - | [4] |

| Compound 14 (2-ethoxyphenoxy derivative) | α1-adrenoceptor | Antagonist Activity (pIC50) | 7.17 | - | [4] |

| Compound 15 (2-i-propoxyphenoxy derivative) | α1-adrenoceptor | Antagonist Activity (pIC50) | 7.06 | - | [4] |

| Phenoxybenzamine | α1 vs. α2 | Inactivation Potency | ~250-fold more potent at α1 | - | [2] |

Table 2: Monoamine Oxidase Inhibition by Bifemelane

| Compound | Enzyme | Inhibition Type | Ki Value | Units | Reference |

| Bifemelane | MAO-A | Competitive | 4.20 | µM | [1] |

| Bifemelane | MAO-B | Noncompetitive | 46.0 | µM | [1] |

Visualizing Hypothesized Pathways and Workflows

Signaling Pathways

References

- 1. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-Methyl-4-phenoxybenzylamine via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Methyl-4-phenoxybenzylamine, a valuable secondary amine intermediate in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of 4-phenoxybenzaldehyde with methylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This method offers high efficiency and selectivity, avoiding the over-alkylation often encountered with other alkylation methods.[1] The protocol herein is designed to be a comprehensive guide, covering the reaction setup, execution, work-up, and purification, along with methods for the characterization of the final product.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable method for the preparation of primary, secondary, and tertiary amines.[2] This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[1][4]

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this transformation due to its mild nature and remarkable selectivity for imines over aldehydes and ketones.[3][4][5] This selectivity allows for a convenient one-pot procedure with high yields and minimal side-product formation.[3][5] This application note details a robust protocol for the synthesis of this compound from 4-phenoxybenzaldehyde and methylamine using this efficient methodology.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, 4-phenoxybenzaldehyde reacts with methylamine to form an intermediate imine. This is followed by the in-situ reduction of the imine by sodium triacetoxyborohydride to yield the desired this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Phenoxybenzaldehyde

-

Methylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-phenoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

-

Amine Addition: To the stirred solution, add methylamine (1.2 eq, 2.0 M solution in THF) dropwise at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

-

Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE. Add this slurry portion-wise to the reaction mixture over 15 minutes, maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.[6][7]

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (mmol) | Product Yield (mg) | Product Yield (%) | Purity (by NMR) |

| 4-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | 10.0 | - | - | >98% |

| This compound | C₁₄H₁₅NO | 213.28 | - | 1.81 g | 85% | >99% |

Note: The presented yield and purity are representative and may vary based on experimental conditions and scale.

Characterization of this compound

¹H NMR (400 MHz, CDCl₃):

-

Predicted chemical shifts (δ, ppm): 7.40-7.25 (m, 4H, Ar-H), 7.05-6.95 (m, 5H, Ar-H), 3.75 (s, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 1.50 (br s, 1H, -NH-).

¹³C NMR (100 MHz, CDCl₃):

-

Predicted chemical shifts (δ, ppm): 157.5, 157.0, 135.0, 130.0, 129.5, 123.0, 119.0, 118.5, 55.0 (-CH₂-), 34.0 (N-CH₃).

FTIR (ATR):

-